molecular formula C6H11BrN2S B1416811 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 82514-55-4

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1416811
CAS RN: 82514-55-4
M. Wt: 223.14 g/mol
InChI Key: FQIXRKBHLXLGNC-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C6H11BrN2S and a molecular weight of 223.13 . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide are not detailed, thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .


Physical And Chemical Properties Analysis

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide is a solid at room temperature . Its InChI string is Br.CCc1nc(N)sc1C .

Scientific Research Applications

Molluscicidal Properties

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide derivatives have been explored for their molluscicidal properties. A study demonstrated the use of ethyl chloroformate/DMF mixture for facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to yield various derivatives. These compounds were screened for activity against intermediate hosts of schistosomiasis, indicating potential in controlling snail populations that are vectors for this disease (El-bayouki & Basyouni, 1988).

Synthesis of Thiazole Derivatives

Thiazole derivatives, including 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide, have been synthesized using various methods. Studies have explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles and novel 2-amino-1,3-thiazole-5-carboxylates, showcasing the versatility and broad applicability of these compounds in chemical synthesis (Boy & Guernon, 2005); (Baker & Williams, 2003).

Chiral Crystal Formation

Research has shown that the hydrobromide of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can synthesize chiral crystals. These crystals display mirror-image circular dichroism (CD) spectra, indicating potential applications in areas requiring chiral-specific compounds (Hu & Cao, 2011).

Corrosion Inhibition

This compound has been investigated for its corrosion inhibition properties, particularly for preventing the corrosion of metals like AA6061 alloy in acidic environments. The efficiency of this compound as a mixed-type inhibitor increases with concentration and temperature, suggesting its use in industrial applications (Raviprabha & Bhat, 2019).

Antimicrobial Properties

The derivatives of 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide have been synthesized and tested for their antimicrobial properties. These compounds showed activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Molecular Structure Investigation

The molecular and electronic structures of 4-Ethyl-5-methyl-1,3-thiazol-2-amine derivatives have been extensively studied. These investigations provide valuable insights into the properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Özdemir et al., 2009).

Hypoglycemic Agents

Some derivatives of 4-Ethyl-5-methyl-1,3-thiazol-2-amine have been evaluated as dual-action hypoglycemic agents, showing potential for treating conditions like diabetes by activating glucokinase and PPARγ (Song et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335, indicating potential hazards if ingested, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-5-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.BrH/c1-3-5-4(2)9-6(7)8-5;/h3H2,1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXRKBHLXLGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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